molecular formula C9H8BrIO3 B1418652 Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate CAS No. 1155261-81-6

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate

Cat. No. B1418652
CAS RN: 1155261-81-6
M. Wt: 370.97 g/mol
InChI Key: QTHJSPLRNXOZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is a chemical compound that belongs to the class of benzenecarboxylates . It has a CAS Number of 1155261-81-6 and a molecular weight of 370.97 . The IUPAC name for this compound is methyl 5-bromo-3-iodo-2-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is 1S/C9H8BrIO3/c1-13-8-6 (9 (12)14-2)3-5 (10)4-7 (8)11/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” has a molecular weight of 370.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate: is a valuable reagent in organic synthesis due to the presence of both bromo and iodo substituents. These halogens are excellent leaving groups in nucleophilic substitution reactions, making this compound a versatile intermediate for constructing complex molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by facilitating transformations like Suzuki coupling reactions .

Medicinal Chemistry

In medicinal chemistry, this compound’s halogen atoms can be strategically replaced with other functional groups to create new molecules with potential biological activity. It serves as a precursor for the development of novel drug candidates, especially in the discovery of compounds with anti-inflammatory and anticancer properties .

Material Science

The compound’s molecular structure allows for the creation of new materials with unique properties. For instance, it can be used to synthesize organic semiconductors, which are crucial for the development of flexible electronic devices. Its ability to undergo various chemical reactions makes it an essential building block for advanced materials .

Photocatalysis

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate: can be utilized in photocatalytic applications. The bromo and iodo groups in the compound can form bridged frameworks in metal-organic frameworks (MOFs), enhancing photocarrier transport and resulting in superior photocatalytic performance compared to conventional metal-oxo MOFs .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to determine the presence of similar compounds in mixtures. Its distinct spectral properties allow for accurate and precise measurements .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent choice for educational purposes. It can be used in teaching laboratories to demonstrate various organic reactions, including halogenation, nucleophilic substitution, and esterification processes .

Environmental Science

This compound can also play a role in environmental science research. It can be used to study the degradation of halogenated compounds in the environment and to develop methods for the remediation of halogen-containing pollutants .

Catalysis

Lastly, Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate can be used in catalysis research. It can act as a ligand or a precursor to catalysts used in organic transformations, such as cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action for “Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate” is not specified in the search results. The compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-bromo-3-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJSPLRNXOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate

CAS RN

1155261-81-6
Record name methyl 5-bromo-3-iodo-2-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-3-iodo-2-methoxybenzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.